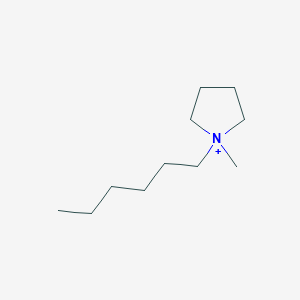
Pyrrolidinium, 1-hexyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium, 1-hexyl-1-methyl-, is a type of ionic liquid that has gained significant attention in recent years. Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. Pyrrolidinium, 1-hexyl-1-methyl-, is characterized by its pyrrolidinium cation, which is a five-membered nitrogen-containing ring, and a hexyl and methyl group attached to the nitrogen atom. This compound is known for its unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Métodos De Preparación
The synthesis of Pyrrolidinium, 1-hexyl-1-methyl-, typically involves the alkylation of N-methylpyrrolidine with a suitable alkyl halide, such as hexyl bromide. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction can be represented as follows:
N-methylpyrrolidine+hexyl bromide→Pyrrolidinium, 1-hexyl-1-methyl- bromide
The resulting bromide salt can then be converted to other salts through metathesis reactions with various anions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Pyrrolidinium, 1-hexyl-1-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion in the bromide salt can be substituted with other anions through metathesis reactions. Common reagents for these reactions include sodium tetrafluoroborate or potassium hexafluorophosphate.
Oxidation and Reduction Reactions: The pyrrolidinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Complexation Reactions: Pyrrolidinium, 1-hexyl-1-methyl-, can form complexes with various metal ions, which can be useful in catalysis and other applications.
Aplicaciones Científicas De Investigación
Pyrrolidinium, 1-hexyl-1-methyl-, has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It is being explored for its potential use in biological systems, particularly in drug delivery and as a medium for enzymatic reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the formulation of drugs that require stable and non-volatile solvents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, and in energy storage devices like batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of Pyrrolidinium, 1-hexyl-1-methyl-, depends on its application. In catalysis, it acts as a medium that stabilizes reactive intermediates, thereby facilitating the reaction. In biological systems, it can interact with biomolecules through ionic interactions and hydrogen bonding, affecting their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Pyrrolidinium, 1-hexyl-1-methyl-, can be compared with other ionic liquids, such as those based on imidazolium, pyridinium, and ammonium cations. Each of these compounds has unique properties that make them suitable for different applications. For example:
Imidazolium-based Ionic Liquids: Known for their high ionic conductivity and wide electrochemical stability windows, making them suitable for use in batteries and supercapacitors.
Pyridinium-based Ionic Liquids: Often used in organic synthesis and catalysis due to their ability to stabilize various reaction intermediates.
Ammonium-based Ionic Liquids: Typically used in industrial applications where high thermal stability and low toxicity are required.
Pyrrolidinium, 1-hexyl-1-methyl-, stands out due to its combination of high thermal stability, low volatility, and excellent solubility, making it a versatile compound for a wide range of applications.
Propiedades
Número CAS |
330671-30-2 |
|---|---|
Fórmula molecular |
C11H24N+ |
Peso molecular |
170.31 g/mol |
Nombre IUPAC |
1-hexyl-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C11H24N/c1-3-4-5-6-9-12(2)10-7-8-11-12/h3-11H2,1-2H3/q+1 |
Clave InChI |
SVONMDAUOJGXHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+]1(CCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



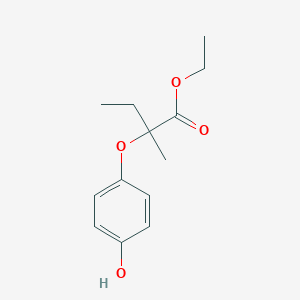
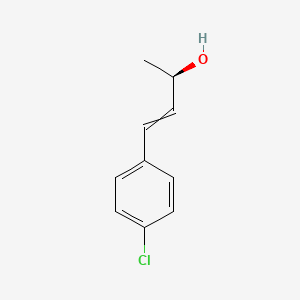
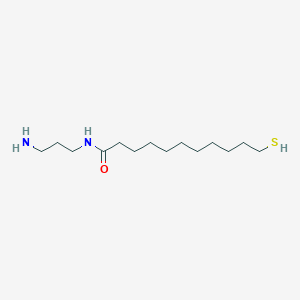
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

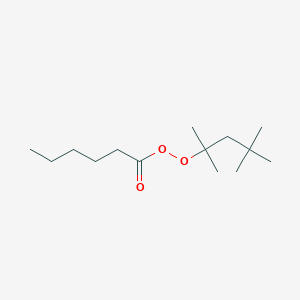
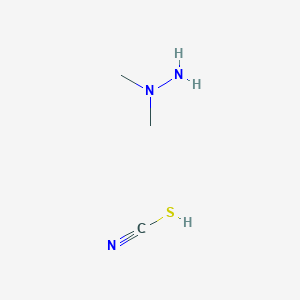
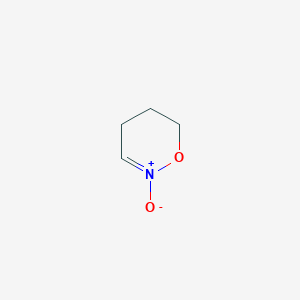
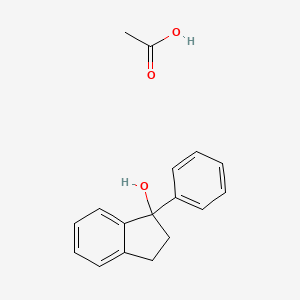
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
